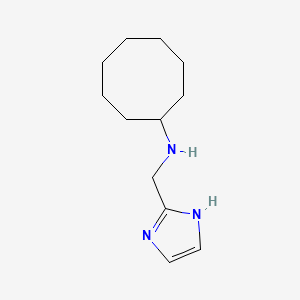
n-((1h-Imidazol-2-yl)methyl)cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is a compound that features an imidazole ring attached to a cyclooctane structure via a methylene bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure is significant in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclooctane moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclooctane moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: This compound features a similar imidazole ring but with different substituents, leading to distinct chemical and biological properties.
(1H-Imidazol-2-ylmethyl)methylamine: Another related compound with a simpler structure, often used in similar research applications.
Uniqueness
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is unique due to its combination of the imidazole ring and the cyclooctane moiety, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the design of new materials and drugs with tailored properties.
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C12H21N3/c1-2-4-6-11(7-5-3-1)15-10-12-13-8-9-14-12/h8-9,11,15H,1-7,10H2,(H,13,14) |
InChI-Schlüssel |
FTXJFRRIEGXVED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NCC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


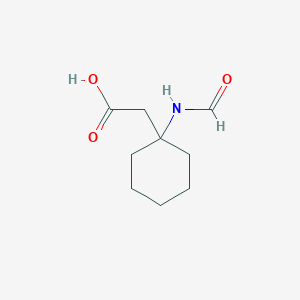
amine](/img/structure/B15272717.png)
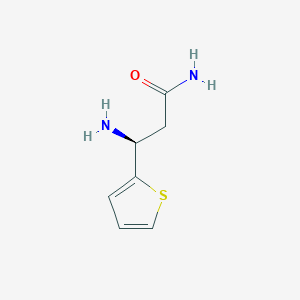
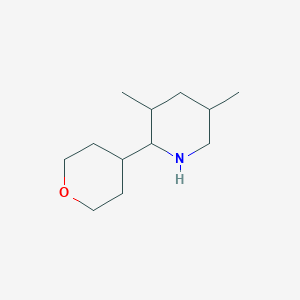
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
amine](/img/structure/B15272739.png)
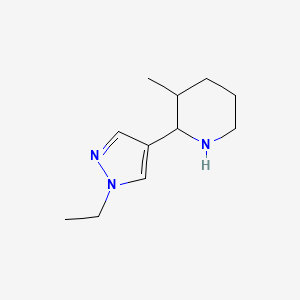
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
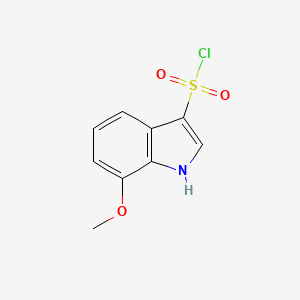
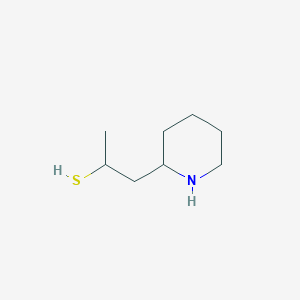
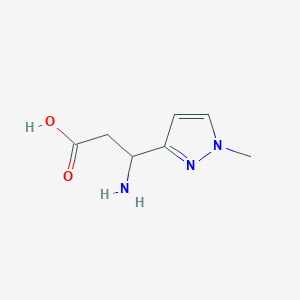
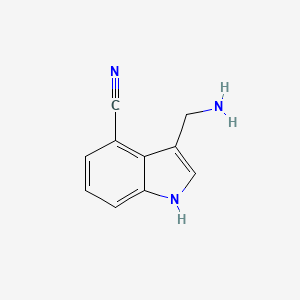
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)

